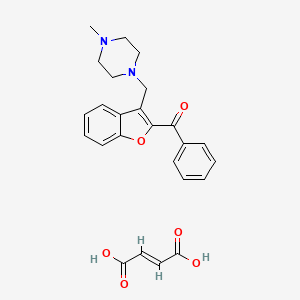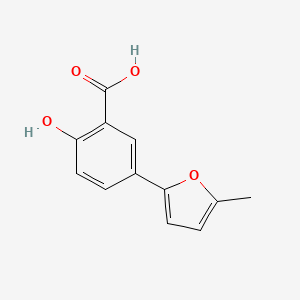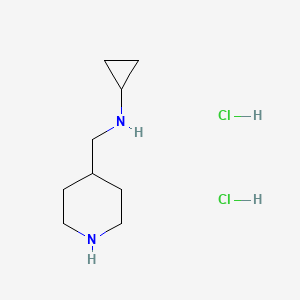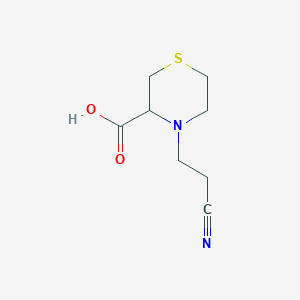
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with acrylonitrile under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the nitrogen atom of thiomorpholine attacks the electrophilic carbon of acrylonitrile, forming the cyanoethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Industry: Used in the development of novel materials and catalysts.
作用机制
The mechanism of action of 4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the thiomorpholine ring can participate in nucleophilic reactions. These interactions can lead to the formation of stable complexes with proteins or other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the cyanoethyl group but shares the thiomorpholine ring structure.
4-(2-Aminoethyl)thiomorpholine-3-carboxylic acid: Contains an aminoethyl group instead of a cyanoethyl group.
Uniqueness
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The cyano group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.
属性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
4-(2-cyanoethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c9-2-1-3-10-4-5-13-6-7(10)8(11)12/h7H,1,3-6H2,(H,11,12) |
InChI 键 |
QDEQTSKIRMNQPQ-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC(N1CCC#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

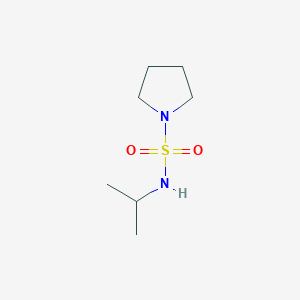
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
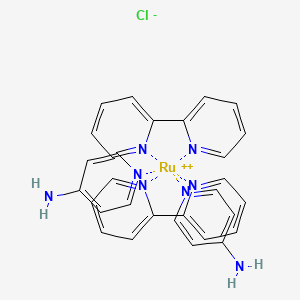
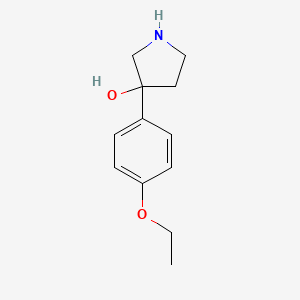
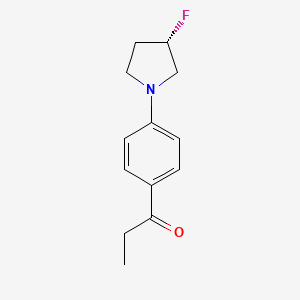
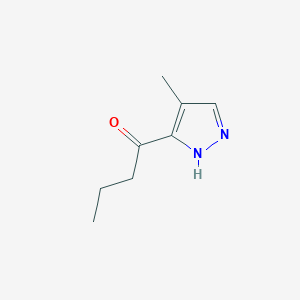
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12856253.png)

![1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
